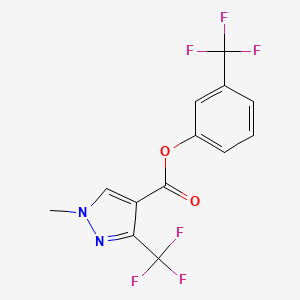
3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a phenyl group, both of which can significantly affect the compound’s chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and phenyl groups. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl groups and the phenyl group would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The trifluoromethyl groups and the phenyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could affect the compound’s polarity, solubility, and reactivity .科学的研究の応用
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including 3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been extensively studied for their potential as anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This characteristic has encouraged medicinal chemists to explore novel anti-inflammatory and antibacterial agents that exhibit improved action profiles with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Building Block for Heterocycles
The compound serves as a valuable building block for the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Its reactivity has been leveraged in the development of heterocyclic and dye synthesis, highlighting its significance in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers (Gomaa & Ali, 2020).
Environmental Persistence and Bioaccumulation
Perfluorinated acids, a class of compounds including this compound, have been investigated for their environmental persistence and bioaccumulation potential. Despite their widespread detection in wildlife, studies suggest that compounds with seven or fewer fluorinated carbons, like perfluorooctanoate (PFO) and shorter perfluorocarboxylates (PFCAs), are not considered bioaccumulative according to regulatory criteria. However, more research is necessary to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), has been reviewed. These compounds, due to their toxic profiles and persistence, underline the importance of understanding microbial degradation pathways, half-lives, and the potential formation of degradation intermediates and products. This insight is crucial for evaluating the environmental fate and effects of these precursors and their links to PFSAs and PFCAs (Liu & Mejia Avendaño, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(trifluoromethyl)phenyl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2/c1-21-6-9(10(20-21)13(17,18)19)11(22)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWMEIATMSWEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)
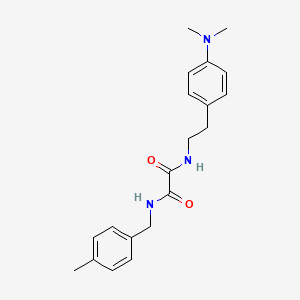
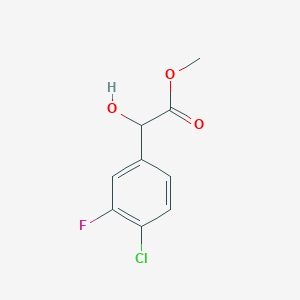
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2918870.png)


![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2918877.png)
![N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide](/img/structure/B2918878.png)
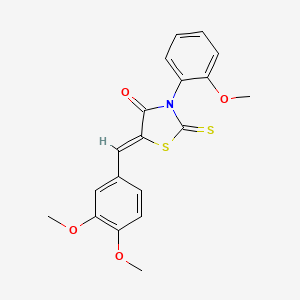
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2918882.png)
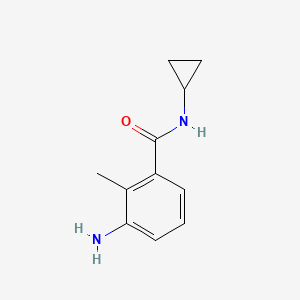
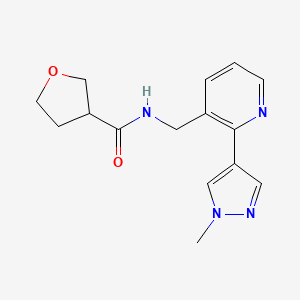
![1,6,7-trimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2918888.png)